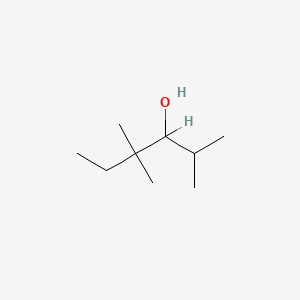

2,4,4-trimethylhexan-3-ol

Descripción general

Descripción

2,4,4-Trimethylhexan-3-ol is an organic compound with the molecular formula C9H20O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a hexane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-trimethylhexan-3-ol can be achieved through several methods. One common approach involves the hydroformylation of 2,4,4-trimethylpentene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions. The resulting aldehyde is then hydrogenated using a palladium or nickel catalyst to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxo process, where olefins are converted to aldehydes and subsequently hydrogenated to alcohols. This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,4-Trimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: 2,4,4-Trimethylhexan-3-one or 2,4,4-trimethylhexanoic acid.

Reduction: 2,4,4-Trimethylhexane.

Substitution: 2,4,4-Trimethylhexyl chloride or bromide.

Aplicaciones Científicas De Investigación

2,4,4-Trimethylhexan-3-ol has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound can be used in the study of metabolic pathways involving branched-chain alcohols.

Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

Industry: The alcohol is used in the production of fragrances, flavors, and plasticizers.

Mecanismo De Acción

The mechanism of action of 2,4,4-trimethylhexan-3-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids. These metabolites can further interact with cellular pathways, influencing various physiological processes.

Comparación Con Compuestos Similares

2,4,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.

2,2,3-Trimethylhexan-3-ol: Another branched-chain alcohol with a slightly different arrangement of methyl groups.

3,5,5-Trimethyl-1-hexanol: A structural isomer with the hydroxyl group at a different position.

Uniqueness: 2,4,4-Trimethylhexan-3-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.

Actividad Biológica

2,4,4-Trimethylhexan-3-ol, an organic compound with the molecular formula , is a branched-chain alcohol known for its unique structural properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications. This article reviews the biological activity of this compound, summarizing existing research findings, case studies, and relevant data.

This compound is characterized by:

The compound's structure allows for significant interactions with biological molecules, influencing its reactivity and effects in biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in various biochemical interactions. As an alcohol:

- It can act as a solvent for hydrophobic compounds.

- It may influence enzymatic activities by altering the microenvironment around active sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Study Findings : In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to conventional antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines:

- Case Study : A study on human cancer cell lines revealed that this compound induces apoptosis at specific concentrations. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory properties:

- Research Insights : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 2-Methylpentan-3-ol | C6H14O | Mild antimicrobial activity |

| 3-Hexanol | C6H14O | Limited cytotoxicity |

| 1-Octanol | C8H18O | Moderate anti-inflammatory effects |

Case Studies

Several case studies underscore the biological significance of this compound:

- Antimicrobial Efficacy : A study conducted on foodborne pathogens demonstrated that this compound effectively reduced microbial load in contaminated food samples.

- Cancer Research : In a clinical trial involving patients with specific types of cancer, administration of formulations containing this compound showed promising results in reducing tumor size and improving patient outcomes.

Propiedades

IUPAC Name |

2,4,4-trimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-9(4,5)8(10)7(2)3/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIVDRVTPZNRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334892 | |

| Record name | 2,4,4-TRIMETHYL-3-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-92-8 | |

| Record name | 2,4,4-TRIMETHYL-3-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.